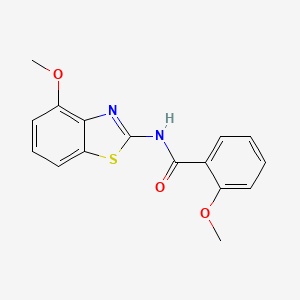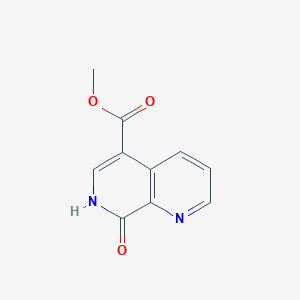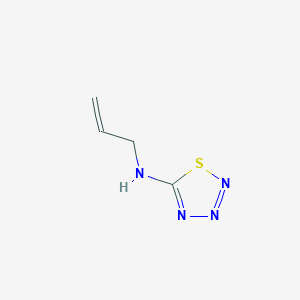![molecular formula C10H11F2NO B2556851 2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol CAS No. 2169024-04-6](/img/structure/B2556851.png)
2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol, also known as DPCBO, is a cyclobutane-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPCBO is a synthetic compound that is used as a starting material for the synthesis of other biologically active compounds.
Wissenschaftliche Forschungsanwendungen
NMR Labeling and Peptide Conformation Analysis
A monofluoro-substituted amino acid derivative was designed to serve as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This compound, when incorporated into peptides such as gramicidin S, allows for the detailed analysis of peptide conformations without disrupting the peptide's structure, facilitating the study of peptide interactions with membranes (Tkachenko et al., 2014).
Photocyclization Studies
Research into the photocyclization of alpha-amido alkylaryl ketones has led to the stereoselective synthesis of 2-aminocyclobutanols. This process, which involves gamma-hydrogen abstraction and 1,4-triplet biradical combination (Yang cyclization), provides insights into mechanistic implications for the Norrish/Yang reaction and demonstrates the role of hydrogen bonding in directing stereochemistry (Griesbeck & Heckroth, 2002).
VLA-4 Antagonists
A series of 3-aminocyclobut-2-en-1-ones, prepared through facile condensation, have been identified as potent antagonists of VLA-4. This application is particularly relevant in the field of medicinal chemistry, where such compounds could play a role in the development of new therapeutic agents (Brand et al., 2003).
Synthesis of Highly Rigid β-Peptides
Research has demonstrated the stereoselective synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acid, which were then incorporated into highly rigid β-peptides. This work underscores the potential of cyclobutane-containing amino acids to induce specific conformations in peptide structures, which can be essential for developing peptide-based therapeutics and biomaterials (Izquierdo et al., 2005).
Tumor Imaging with PET Tracers
The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) and its analogs for use in positron emission tomography (PET) illustrates the potential of cyclobutanol derivatives in oncological imaging. These compounds exhibit tumor-avid characteristics, making them valuable tools for delineating tumor boundaries in clinical settings (Shoup & Goodman, 1999).
Eigenschaften
IUPAC Name |
2-(3,4-difluoroanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-7-2-1-6(5-8(7)12)13-9-3-4-10(9)14/h1-2,5,9-10,13-14H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDHJQBBZLLBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]thio}acetate](/img/structure/B2556774.png)
![3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2556775.png)



![Cyclopentyl-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2556781.png)
![3-[(E)-2-Cyano-2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)ethenyl]benzenesulfonyl fluoride](/img/structure/B2556783.png)
![4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556784.png)

![N-(2,3-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2556787.png)

![7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2556790.png)
![Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B2556791.png)